molecular formula C12H13N3O2S B5750006 N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No.: B5750006
M. Wt: 263.32 g/mol
InChI Key: WJFSGUVHYDUMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its aromaticity and potential for various chemical modifications .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, hydrazides, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFSGUVHYDUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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